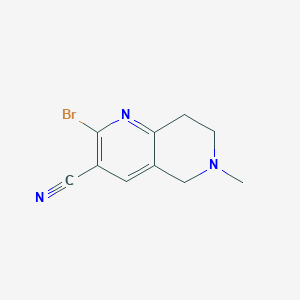

2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Description

Properties

Molecular Formula |

C10H10BrN3 |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

InChI |

InChI=1S/C10H10BrN3/c1-14-3-2-9-8(6-14)4-7(5-12)10(11)13-9/h4H,2-3,6H2,1H3 |

InChI Key |

DYFQDELGFNAJEB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=NC(=C(C=C2C1)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Core Ring Formation: Synthesis of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

The tetrahydro-1,6-naphthyridine scaffold serves as the foundational structure for subsequent bromination. A widely adopted route involves cyclocondensation of substituted pyridine precursors with nitrile-containing reagents.

Cyclocondensation with Malononitrile Derivatives

In a representative procedure, 2-chloro-3-pyridinecarboxamide reacts with malononitrile under basic conditions (K₂CO₃) in dimethylformamide (DMF) at 100–120°C for 6–18 hours. This step forms the bicyclic framework via intramolecular nucleophilic attack, yielding 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile as an intermediate.

Key parameters:

Regioselective Bromination Strategies

Introducing bromine at the 2-position requires careful control to prevent over-bromination or ring degradation. Two principal methods dominate the literature:

Direct Electrophilic Bromination

Using N-bromosuccinimide (NBS) in acetic acid at 50°C for 12 hours achieves mono-bromination at the 2-position. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-rich nature of the naphthyridine core.

Optimization insights:

Comparative Analysis of Synthetic Routes

Table 1: Bromination Method Performance

| Method | Reactants | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Electrophilic (NBS) | NBS, AcOH | 50°C, 12 h | 60–75% | >95% |

| Suzuki Coupling | Pd(PPh₃)₄, BrC₆H₄B(OH)₂ | 80°C, DMF/H₂O, 24 h | 50–65% | 92–94% |

Electrophilic bromination provides higher yields and simpler workup, making it preferable for industrial-scale synthesis. Cross-coupling methods, while lower yielding, enable access to derivatives with complex substitution patterns.

Reaction Optimization and Troubleshooting

Purification and Characterization

Industrial-Scale Production Considerations

Batch Reactor Design

Stainless steel reactors with corrosion-resistant linings (Hastelloy C-276) handle acidic bromination conditions. Continuous stirring ensures homogeneous mixing, reducing hot spots that degrade product.

Waste Management

Brominated by-products are neutralized with sodium thiosulfate before disposal. Solvent recovery systems (e.g., distillation) reclaim >90% of DMF, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction reactions can modify the functional groups on the naphthyridine ring .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the naphthyridine family, characterized by its bicyclic structure containing nitrogen atoms. The presence of the bromo group and the carbonitrile functionality contributes to its reactivity and biological activity.

Antitumor Activity

Research indicates that naphthyridine derivatives exhibit promising antitumor properties. For example:

- Mechanism : These compounds often act as inhibitors of key signaling pathways involved in cancer progression, such as the Axl signaling pathway. Axl is implicated in various cancers including melanoma and acute myeloid leukemia .

- Case Studies : In vitro studies have shown that 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can inhibit tumor cell proliferation significantly. One study reported an IC50 value in the low micromolar range for specific cancer cell lines .

Cardiovascular Applications

Some derivatives of naphthyridines have been linked to cardiovascular benefits:

- Antihypertensive Properties : Certain compounds within this class have demonstrated efficacy as angiotensin II receptor antagonists, which are vital in managing hypertension .

Beyond biological applications, this compound has utility in:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and nitrile functional groups. These interactions can modulate biological pathways and lead to the observed biological activities .

Comparison with Similar Compounds

Key Characteristics:

- Synthesis : The compound is synthesized via cyclocondensation reactions, as demonstrated in analogous protocols using ketones and aldehydes (e.g., N-methylpiperidin-4-one and brominated reagents) .

- Applications : It serves as a versatile building block in medicinal chemistry, particularly for targeting heat shock protein 90 (Hsp90) C-terminal domains , and as a precursor for further functionalization due to its reactive bromine substituent .

- Availability : Listed in catalogues by Enamine Ltd (EN300-1655000) and PharmaBlock Sciences, indicating its commercial relevance in drug discovery .

Comparison with Structural Analogs

The following table and analysis highlight critical differences between the target compound and its closest analogs in terms of structure, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

Bromine vs. Chlorine Substituents

The bromine atom in the target compound confers distinct advantages over its chloro analog (C₁₀H₁₀ClN₃):

- Reactivity : Bromine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura), making the bromo derivative more reactive than the chloro analog .

- Physicochemical Properties : The bromo compound has a higher molecular weight (268.12 vs. 207.66 g/mol) and predicted collision cross-section (CCS) of 144.3 Ų for [M+H]⁺ compared to 144.4 Ų for the chloro analog, suggesting similar conformational flexibility but differing polarity .

Substituent Effects on Bioactivity

- Aromatic Substitutions : The 3-fluorophenyl analog (C₁₆H₁₃ClFN₃) exhibits increased binding affinity in kinase assays due to fluorine’s electron-withdrawing effects, which stabilize π-π interactions with target proteins .

- Alkyl Modifications : The 6-ethyl substituent in 3-bromo-6-ethyl-1,6-naphthyridine enhances lipophilicity (logP ~2.8 vs. 2.1 for the methyl analog), improving blood-brain barrier penetration for neurological targets .

Biological Activity

2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in various therapeutic areas.

- IUPAC Name : this compound

- Molecular Formula : C9H10BrN3

- Molecular Weight : 227.11 g/mol

- CAS Number : 1784665-32-2

Antitumor Activity

Recent studies have highlighted the antitumor effects of derivatives of naphthyridine compounds. For instance, compounds similar to 2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine have shown potent inhibitory effects on tumor cell proliferation through mechanisms involving the inhibition of Class I PI3K enzymes. This pathway is crucial in cancer biology as it regulates cell growth and survival .

Anti-inflammatory Effects

Research indicates that certain naphthyridine derivatives exhibit significant anti-inflammatory properties. For example, compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro studies reported IC50 values for COX inhibition ranging from 0.02 to 0.04 μM for structurally related compounds .

Antimicrobial Activity

The biological evaluation of naphthyridine derivatives has also revealed antimicrobial properties. Some studies suggest that these compounds can inhibit the growth of various bacterial strains, although specific data on 2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is limited. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Synthesis and Derivatives

The synthesis of 2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multi-step organic reactions including:

- Bromination : Introducing bromine at the 2-position.

- Cyclization : Forming the naphthyridine ring through cyclization reactions.

- Carbonitrile Introduction : Adding the carbonitrile group at the 3-position via nucleophilic substitution.

These synthetic strategies allow for the modification of various functional groups to enhance biological activity.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.